4,6-dichloro-N-hydroxy-7-methoxy-1,3-benzodioxole-5-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4,6-DICHLORO-N-HYDROXY-7-METHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, hydroxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,6-DICHLORO-N-HYDROXY-7-METHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE typically involves multiple steps, starting from simpler organic moleculesThe final step often involves the formation of the carbonimidoyl chloride group through a reaction with phosgene or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent functional group modifications using automated reactors and stringent quality control measures. The use of phosgene in industrial settings requires careful handling and safety protocols due to its toxicity .
Chemical Reactions Analysis
Types of Reactions
(Z)-4,6-DICHLORO-N-HYDROXY-7-METHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, (Z)-4,6-DICHLORO-N-HYDROXY-7-METHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules, which can provide insights into its effects on cellular processes .
Medicine
In medicine, research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development .
Industry
In industrial applications, this compound is used in the synthesis of various chemicals and materials, contributing to the development of new products and technologies .
Mechanism of Action
The mechanism of action of (Z)-4,6-DICHLORO-N-HYDROXY-7-METHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE involves its interaction with specific molecular targets, leading to changes in biochemical pathways. The chloro and hydroxy groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives with different substituents, such as:
- 4,6-Dichloro-2H-1,3-benzodioxole
- 7-Methoxy-2H-1,3-benzodioxole
- N-Hydroxy-2H-1,3-benzodioxole-5-carbonimidoyl chloride
Uniqueness
What sets (Z)-4,6-DICHLORO-N-HYDROXY-7-METHOXY-2H-1,3-BENZODIOXOLE-5-CARBONIMIDOYL CHLORIDE apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C9H6Cl3NO4 |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(5Z)-4,6-dichloro-N-hydroxy-7-methoxy-1,3-benzodioxole-5-carboximidoyl chloride |
InChI |
InChI=1S/C9H6Cl3NO4/c1-15-6-4(10)3(9(12)13-14)5(11)7-8(6)17-2-16-7/h14H,2H2,1H3/b13-9- |
InChI Key |
UMPRGWSFVLTKPW-LCYFTJDESA-N |
Isomeric SMILES |
COC1=C(C(=C(C2=C1OCO2)Cl)/C(=N/O)/Cl)Cl |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)Cl)C(=NO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.